
Brilliant Blue G
描述
其化学式为 C₄₇H₄₈N₃NaO₇S₂,分子量为 854.04 g/mol 。亮蓝 G 通常用于可视化通过 SDS-PAGE(十二烷基硫酸钠-聚丙烯酰胺凝胶电泳)分离的蛋白质。 在这种技术中,染料与蛋白质结合,允许根据 595 nm 处的吸光度对其进行定量 .
作用机制
亮蓝 G 的主要机制是选择性拮抗 P2×7 受体 (P2×7R)。 通过抑制 P2×7R,亮蓝 G 可能有助于失活 NLRP3 炎性小体,这是先天免疫反应的重要组成部分 .
生化分析
Biochemical Properties
Brilliant Blue G is known to interact with various biomolecules, particularly proteins. It is commonly used for staining proteins in analytical biochemistry . In the context of biochemical reactions, this compound acts as a potent antagonist of the P2X7 receptor, a non-selective ligand-gated ion channel activated by extracellular ATP . This interaction with the P2X7 receptor is believed to be mediated by a combination of hydrophobic interactions and heteropolar bonding with basic amino acids .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect against brain and liver tissue damage during systemic inflammation in rats . It has also been observed to reduce neuronal degeneration and inflammation in the liver of lipopolysaccharide (LPS)-treated rats . Moreover, this compound has been reported to attenuate renal inflammation and collagen synthesis in a rat model of unilateral ureteral obstruction .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily associated with its antagonistic effect on the P2X7 receptor . The P2X7 receptor is mainly involved in neuroinflammatory events, and its excessive stimulation by a high concentration of ATP can lead to cell death . By acting as a competitive antagonist of the P2X7 receptor, this compound can prevent this excessive stimulation and thereby protect cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving rats, this compound was found to ameliorate brain and liver tissue damage during LPS-induced systemic inflammation . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For instance, in a study involving rats, this compound was administered at doses of 5 or 10 mg/kg, and it was found to decrease serum malondialdehyde and nitric oxide concentrations, while increasing paraoxonase 1 activity and serum glucose level .
Metabolic Pathways
It is known that this compound can interact with enzymes and cofactors, as evidenced by its antagonistic effect on the P2X7 receptor .
Transport and Distribution
It is known that this compound can penetrate the blood-brain barrier, suggesting that it may be distributed throughout the body .
Subcellular Localization
It has been suggested that this compound may localize in the vacuoles at the subcellular level
准备方法
合成路线: 亮蓝 G 可以通过多种路线合成。一种常见的方法涉及 4,4'-二氨基二苯乙烯-2,2'-二磺酸的重氮化,然后与 4-氨基苯磺酸偶联。 然后将所得化合物磺化得到亮蓝 G .
工业生产: 工业生产方法通常涉及使用优化条件进行大规模合成。这些工艺确保高产率和纯度。
化学反应分析
亮蓝 G 会发生以下几种化学反应:
氧化: 它可以在某些条件下被氧化。
还原: 还原反应可能发生,影响其颜色和性质。
取代: 亮蓝 G 的磺酸基使其易于发生取代反应。
常用试剂和条件: 具体的试剂和条件取决于所需的修饰。例如,用连二亚硫酸钠还原或用过氧化氢氧化。
主要产物: 主要产物包括溶解度或颜色改变的衍生物。
科学研究应用
亮蓝 G 在多个领域都有应用:
蛋白质电泳: 如前所述,亮蓝 G 广泛用于 SDS-PAGE 中的蛋白质可视化。
眼科手术: 亮蓝 G 在眼科手术中用作内界限膜 (ILM) 染料。
胶原酶酶测定: 亮蓝 G 已被用于测定从鱼类废弃物中分离的胶原酶中的蛋白质含量.
相似化合物的比较
亮蓝 G 因其独特的特性而脱颖而出,包括其鲜艳的色彩和具体的应用。类似的化合物包括其他用于生物和分析研究的合成染料和染色剂。
属性
IUPAC Name |
sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVGQQGBQSJDQV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H48N3NaO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue crystals; [MSDSonline] | |
| Record name | Coomassie Brilliant Blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6104-58-1 | |
| Record name | C.I. Acid Blue 90 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen [4-[4-(p-ethoxyanilino)-4'-[ethyl(m-sulphonatobenzyl)amino]-2'-methylbenzhydrylene]-3-methylcyclohexa-2,5-dien-1-ylidene](ethyl)(m-sulphonatobenzyl)ammonium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRILLIANT BLUE G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1ZRX790SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Brilliant Blue G (C.I. Acid Blue 90) is a selective antagonist of the P2X7 receptor []. This receptor is a ligand-gated ion channel activated by adenosine triphosphate (ATP) []. By blocking this receptor, this compound (C.I. Acid Blue 90) can inhibit downstream signaling pathways associated with inflammation, apoptosis, and neurotoxicity. For instance, it has been shown to attenuate lipopolysaccharide-mediated microglial activation and inflammation in vitro [], and to reduce neuronal apoptosis after subarachnoid hemorrhage in rats by inhibiting the p38 mitogen-activated protein kinase pathway [].
ANone:
- Spectroscopic Data: While the provided research doesn't detail specific spectroscopic properties, it utilizes techniques like high-performance liquid chromatography coupled with tandem mass spectrometric detection for analysis [].
ANone: The provided research focuses primarily on biological applications of this compound (C.I. Acid Blue 90), particularly in retinal surgery and as a potential therapeutic agent. Its material compatibility in other contexts isn't discussed.
A: Yes, while primarily known for its biological activity, research indicates this compound (C.I. Acid Blue 90) can catalyze the oxidation of Coomassie this compound by sodium periodate in a weakly acidic environment []. This property has been explored for the spectrophotometric determination of trace manganese [].
A: Yes, in silico studies have been used to understand the interaction of this compound (C.I. Acid Blue 90) with proteins, particularly fibronectin, a major component of the retinal internal limiting membrane []. These studies suggest that its high lipophilicity and binding affinity contribute to its selectivity for the internal limiting membrane [].
A: Studies have explored modifications to the this compound (C.I. Acid Blue 90) structure []. For instance, a benzyl derivative, pure benzyl-Brilliant Blue G (PBB), exhibited higher affinity for proteins, particularly fibronectin, compared to the parent compound and methyl-Brilliant Blue G (Me-BBG) []. This suggests modifications can impact target affinity and potentially enhance selectivity.
ANone: The research papers primarily focus on the immediate use of this compound (C.I. Acid Blue 90) in surgical and experimental settings. Information regarding long-term stability under various conditions or specific formulation strategies to improve stability, solubility, or bioavailability is limited in these studies.
ANone: While the provided research highlights the use of this compound (C.I. Acid Blue 90) in biological contexts, it lacks specific details on its environmental impact, degradation pathways, or potential ecotoxicological effects.
A: Researchers primarily employed high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to quantify this compound (C.I. Acid Blue 90) in biological samples, including vitreous humor and plasma [, ]. This technique offers high sensitivity and specificity for analyzing drug concentrations.
A: Yes, particularly in the context of retinal surgery, this compound (C.I. Acid Blue 90) has been compared to other dyes like indocyanine green and trypan blue [, , , , ]. While all three dyes stain the internal limiting membrane, they differ in staining characteristics, safety profiles, and potential for retinal toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


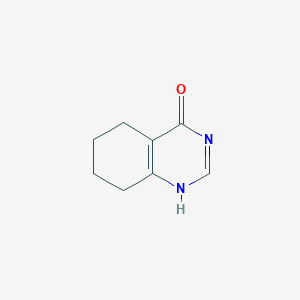
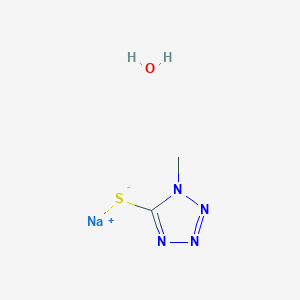
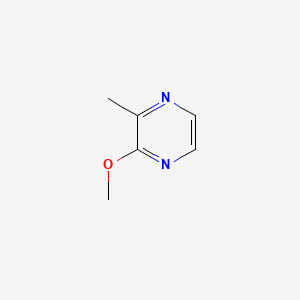
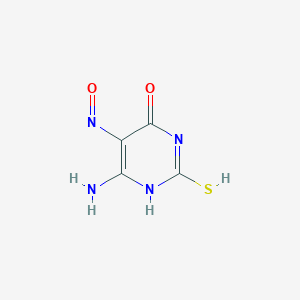
![(1R,3R,5S,8S,9S,12R,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,3R,5S,8S,9S,12R,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B7797318.png)
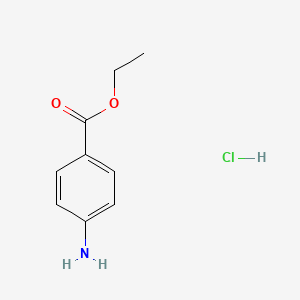
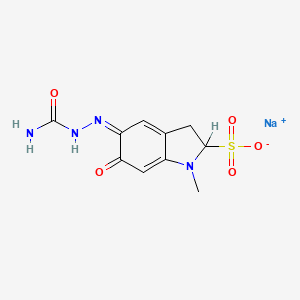
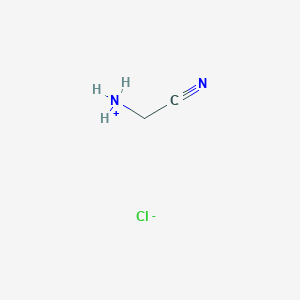

![1,3,3-trimethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;chloride](/img/structure/B7797348.png)
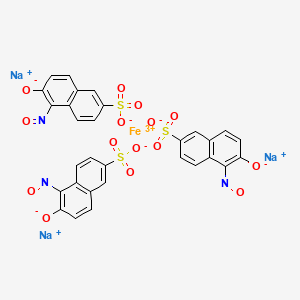
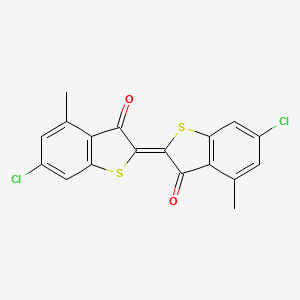

![4-chloro-3-[(E)-[(3-chlorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B7797401.png)
